molecular formula C16H20N8 B12337515 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12337515
M. Wt: 324.38 g/mol
InChI Key: PTJNNJJPJUHEGF-UHFFFAOYSA-N
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Description

5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common reagents and conditions used in these synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[6-(2-piperidin-4-ylethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c17-8-13-9-21-16(10-20-13)24-15-7-14(22-11-23-15)19-6-3-12-1-4-18-5-2-12/h7,9-12,18H,1-6H2,(H2,19,21,22,23,24)

InChI Key

PTJNNJJPJUHEGF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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